

Technical Guide: Everolimus-d4 Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B563853

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Everolimus-d4**, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant drug everolimus in clinical and research settings. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a comprehensive quality control workflow.

Everolimus-d4: An Overview

Everolimus-d4 is a stable isotope-labeled derivative of everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.^[1] Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of everolimus in transplant patients.^{[2][3]} The use of a stable-labeled internal standard like **Everolimus-d4** is considered the best practice to minimize variability and mitigate potential matrix interferences in LC-MS/MS analysis.^[2]

Certificate of Analysis: Key Quantitative Data

A certificate of analysis for **Everolimus-d4** provides critical information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical specifications.

Table 1: Physical and Chemical Properties

| Parameter | Specification |
|--|---|
| Chemical Name | Rapamycin, 42-O-(2-hydroxyethyl-1,1,2,2-d4)- |
| Molecular Formula | C ₅₃ H ₇₉ D ₄ NO ₁₄ |
| Molecular Weight | 962.25 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
| Data sourced from a representative Certificate of Analysis.[4] | |

Table 2: Analytical Data Summary

| Analysis | Specification | Result |
|--|---------------------------|-------------|
| ¹ H NMR Spectrum | Consistent with structure | Conforms |
| LC-MS | Consistent with structure | Conforms |
| Purity (LC-MS) | Report value | 97.88%[4] |
| Isotopic Enrichment | Report value | 98.0%[4] |
| Deuterated Forms (d ₁ -d ₄) | ≥99% | Conforms[5] |
| d ₀ Form | ≤1% | Conforms[5] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Everolimus-d4**. The following sections describe the protocols for the key analytical techniques used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS is a cornerstone technique for confirming the identity and determining the purity of **Everolimus-d4**.

Methodology:

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the analysis.[\[6\]](#)

- Sample Preparation: A stock solution of **Everolimus-d4** is prepared in methanol. This is further diluted with a methanol/water (50:50, v/v) mixture to achieve a suitable concentration for analysis.[\[7\]](#)
- Chromatographic Separation:
 - Instrument: Waters Acquity UPLC system or equivalent.[\[6\]](#)
 - Column: COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 μm) or Kinetex® Polar C₁₈ (50 × 2.1 mm, 2.6 μm).[\[6\]](#)[\[7\]](#)
 - Mobile Phase A: LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid.[\[7\]](#)
 - Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[\[7\]](#)
 - Flow Rate: 0.4 - 0.7 mL/min.[\[6\]](#)[\[7\]](#)
 - Column Temperature: 40-60°C.[\[6\]](#)[\[7\]](#)
 - Injection Volume: 1-5 μL.[\[7\]](#)
 - Elution: Isocratic or gradient elution can be used. An example of a gradient elution is as follows: 0.01–0.50 min: 50% B; 0.51–1.49 min: 95% B.[\[7\]](#)
- Mass Spectrometry Detection:
 - Instrument: Triple quadrupole mass spectrometer.[\[8\]](#)

- Ionization Mode: Positive electrospray ionization (ESI+).[6]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transition for **Everolimus-d4**: m/z 979.6 → 912.6.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the purity of Everolimus and can be adapted for **Everolimus-d4**.

Methodology:

- Sample Preparation: Accurately weigh and dissolve **Everolimus-d4** in the mobile phase to a known concentration (e.g., 10 µg/mL).[9]
- Chromatographic Conditions:
 - Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[9][10]
 - Column: Cosmosil C18 (250mm x 4.6ID, 5 µm particle size) or equivalent.[11]
 - Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v), with pH adjusted to 3.[11]
 - Flow Rate: 1.0 mL/min.[11]
 - Detection Wavelength: 285 nm.[11]
 - Injection Volume: 10 µL.[9]

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

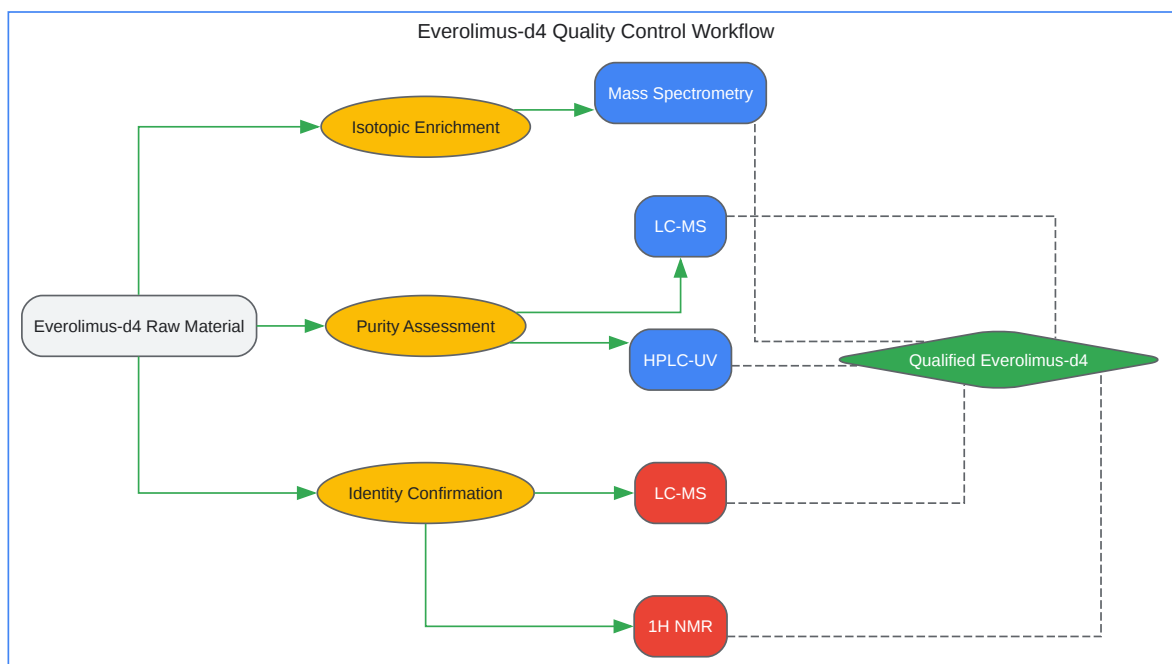
¹H NMR spectroscopy is used to confirm the chemical structure of **Everolimus-d4**. The spectrum is expected to be consistent with the known structure of everolimus, with the absence of signals corresponding to the deuterated positions.

Methodology (Adapted from typical macrolide analysis):

- Sample Preparation: Dissolve approximately 5-10 mg of **Everolimus-d4** in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
- Instrument: 400 MHz or higher NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard ¹H acquisition.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 25°C.
- Data Analysis: The resulting spectrum is compared against a reference spectrum of everolimus and analyzed for the expected chemical shifts and the absence of proton signals at the deuterated positions.

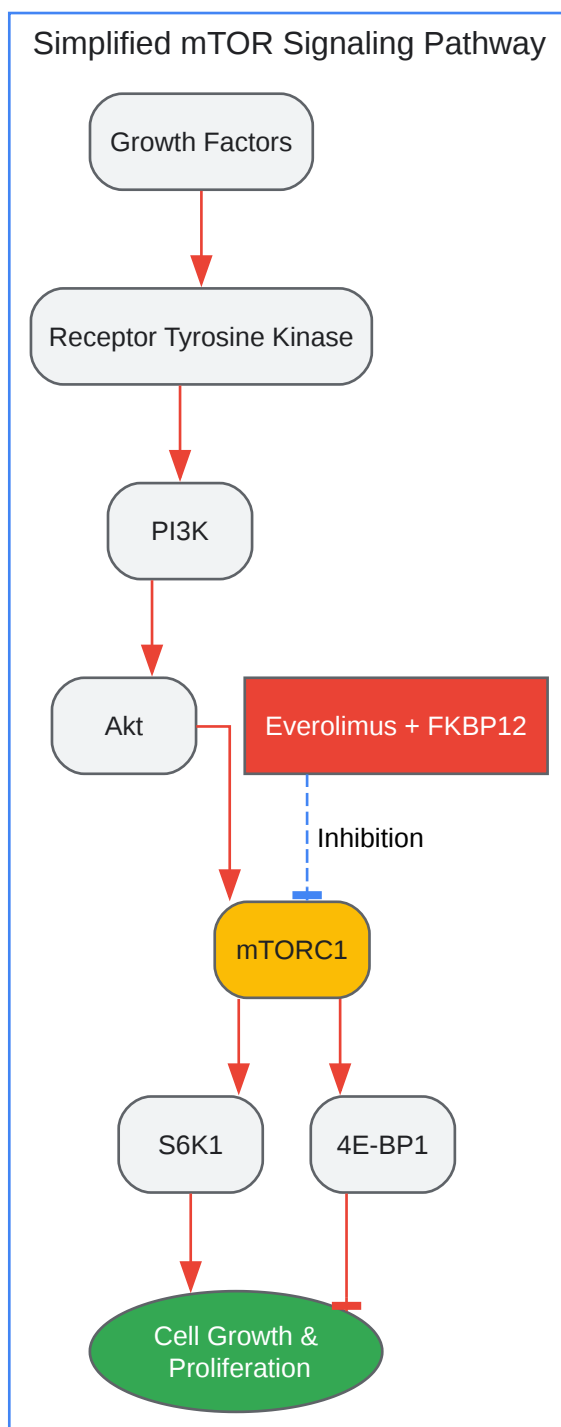
Quality Control Workflow and Signaling Pathway Visualization

The following diagrams illustrate the quality control workflow for **Everolimus-d4** and the mTOR signaling pathway it helps to quantify.



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Caption: Quality Control Workflow for **Everolimus-d4**.



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Caption: Simplified mTOR Signaling Pathway Inhibition by Everolimus.

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